molecular formula C15H21NO4 B2412095 N-cyclopentyl-3,4,5-trimethoxybenzamide CAS No. 154235-00-4

N-cyclopentyl-3,4,5-trimethoxybenzamide

Cat. No.: B2412095
CAS No.: 154235-00-4
M. Wt: 279.336
InChI Key: PCZKNUOZWYDPLO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopentyl-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclopentylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3,4,5-trimethoxybenzoic acid and cyclopentylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

    Procedure: The 3,4,5-trimethoxybenzoic acid is first activated by the coupling agent, followed by the addition of cyclopentylamine. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N-cyclopentyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-3,4,5-trimethoxybenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is thought to influence various biochemical processes .

Comparison with Similar Compounds

N-cyclopentyl-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

    N-cyclopentyl-3,4,5-trimethoxybenzoic acid: This compound has a similar structure but lacks the amide group.

    N-cyclopentyl-3,4-dimethoxybenzamide: This compound has two methoxy groups instead of three.

    N-cyclopentyl-3,5-dimethoxybenzamide: This compound also has two methoxy groups but at different positions on the benzene ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

N-cyclopentyl-3,4,5-trimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with three methoxy groups at the 3, 4, and 5 positions of the aromatic ring. The cyclopentyl group at the nitrogen atom contributes to its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. While specific mechanisms are still under investigation, it has been noted that compounds with similar structures can act as modulators of P-glycoprotein (P-gp), which plays a crucial role in drug resistance by mediating the efflux of drugs from cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, benzofuran-based derivatives featuring the 3,4,5-trimethoxybenzamide moiety exhibited significant antiproliferative effects against various cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. One derivative demonstrated an IC50 value as low as 3.01 μM against MDA-MB-231 cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Benzofuran Derivative 6gMDA-MB-2313.01
Benzofuran Derivative 6gHCT-1165.20
Benzofuran Derivative 6gHeLa11.09
Benzofuran Derivative 6gHEK-293 (non-tumoral)>30

This selectivity suggests that this compound derivatives could be promising candidates for further development as anticancer agents.

Modulation of Drug Resistance

The compound's potential role in reversing drug resistance has been explored through its effects on P-gp activity. In vitro studies indicated that certain derivatives could increase intracellular concentrations of chemotherapeutic agents like paclitaxel in drug-resistant cell lines. This was associated with a significant reduction in tumor volume in vivo without notable side effects .

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

  • Study on Tubulin Polymerization Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The most active compounds induced cell cycle arrest in the G2/M phase and inhibited tubulin polymerization similarly to known inhibitors like colchicine .
  • P-glycoprotein Interaction Studies : Research demonstrated that certain derivatives stimulated ATPase activity in P-gp, indicating their potential as substrates or inhibitors of this efflux transporter . This interaction is critical for understanding their pharmacokinetic profiles and therapeutic efficacy.

Properties

IUPAC Name

N-cyclopentyl-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-18-12-8-10(9-13(19-2)14(12)20-3)15(17)16-11-6-4-5-7-11/h8-9,11H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKNUOZWYDPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154235-00-4
Record name N-CYCLOPENTYL-3,4,5-TRIMETHOXYBENZAMIDE
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